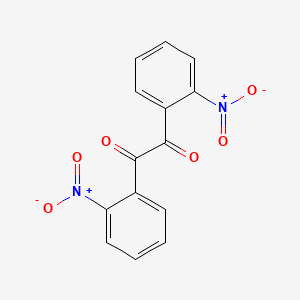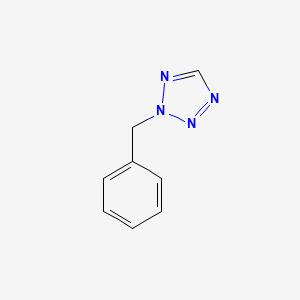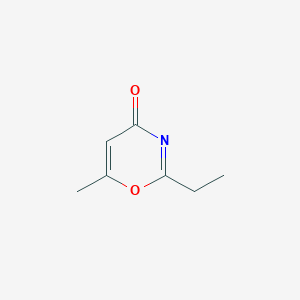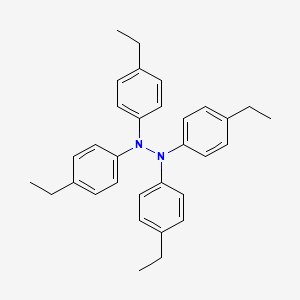
Tetrakis(4-ethylphenyl)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrakis(4-ethylphenyl)hydrazine is an organic compound characterized by the presence of four ethylphenyl groups attached to a central hydrazine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Tetrakis(4-ethylphenyl)hydrazine typically involves the reaction of 4-ethylphenylhydrazine with suitable reagents under controlled conditions. One common method includes the use of a palladium-catalyzed coupling reaction, where 4-ethylphenylhydrazine is reacted with a halogenated precursor in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as microwave-assisted synthesis or solid-phase synthesis to enhance reaction efficiency and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions: Tetrakis(4-ethylphenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzylic positions, often using reagents like sodium hydride or organolithium compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, organolithium compounds.
Major Products Formed:
Oxidation: Corresponding oxides of this compound.
Reduction: Reduced hydrazine derivatives.
Substitution: Substituted ethylphenyl derivatives.
Aplicaciones Científicas De Investigación
Tetrakis(4-ethylphenyl)hydrazine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and nanocomposites, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of Tetrakis(4-ethylphenyl)hydrazine involves its interaction with molecular targets and pathways within biological systems. As a photosensitizer in photodynamic therapy, the compound absorbs light energy and transfers it to molecular oxygen, generating reactive oxygen species (ROS) that induce cell death in targeted cancer cells . The specific molecular targets and pathways involved in this process are still under investigation, but the generation of ROS is a key factor in its therapeutic effects.
Comparación Con Compuestos Similares
- Tetrakis(4-hydroxyphenyl)hydrazine: Known for its potential use in the development of optical sensors and as a precursor in the synthesis of biologically active molecules .
- Tetrakis(4-methoxyphenyl)hydrazine: Explored for its applications in organic electronics and as a building block in the synthesis of advanced materials.
- Tetrakis(4-nitrophenyl)hydrazine: Investigated for its potential use in explosives and as a reagent in organic synthesis.
Propiedades
Número CAS |
124445-37-0 |
|---|---|
Fórmula molecular |
C32H36N2 |
Peso molecular |
448.6 g/mol |
Nombre IUPAC |
1,1,2,2-tetrakis(4-ethylphenyl)hydrazine |
InChI |
InChI=1S/C32H36N2/c1-5-25-9-17-29(18-10-25)33(30-19-11-26(6-2)12-20-30)34(31-21-13-27(7-3)14-22-31)32-23-15-28(8-4)16-24-32/h9-24H,5-8H2,1-4H3 |
Clave InChI |
BZKKGCAICGWEPO-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(C=C1)N(C2=CC=C(C=C2)CC)N(C3=CC=C(C=C3)CC)C4=CC=C(C=C4)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


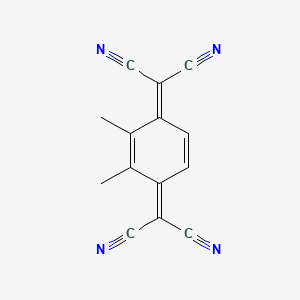
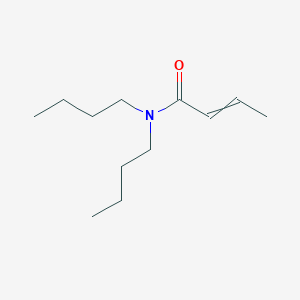
![1,1'-[Sulfanediylbis(methylene)]bis(2-ethenylbenzene)](/img/structure/B14284280.png)
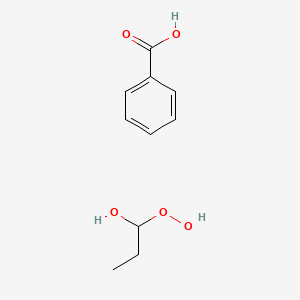
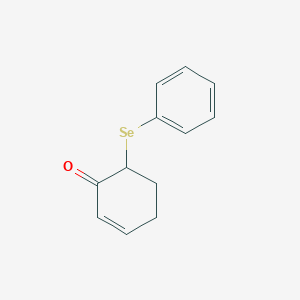
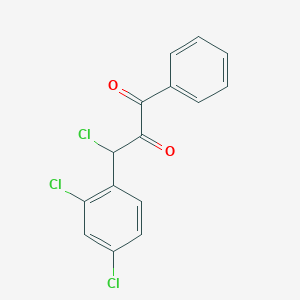
![Methyl 2-[2-(4-hydroxyphenyl)ethyl]benzoate](/img/structure/B14284327.png)
![Methyl [3-(4-methoxybenzoyl)-2-benzofuran-1-yl]acetate](/img/structure/B14284328.png)

![3-(Trimethylsilyl)[1,1'-biphenyl]-2-yl diethylcarbamate](/img/structure/B14284333.png)
